molecular formula C23H44O4 B8205320 Heptanedioic acid, bis(2-ethylhexyl) ester CAS No. 72630-12-7

Heptanedioic acid, bis(2-ethylhexyl) ester

Cat. No.: B8205320
CAS No.: 72630-12-7
M. Wt: 384.6 g/mol
InChI Key: FPUZLBVWHHRQAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanedioic acid, bis(2-ethylhexyl) ester is typically synthesized through the esterification of heptanedioic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where heptanedioic acid and 2-ethylhexanol are fed into a reactor. The reaction mixture is then heated and stirred, with the water by-product being continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Heptanedioic acid, bis(2-ethylhexyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptanedioic acid, bis(2-ethylhexyl) ester is unique in its balance of flexibility and stability, making it a preferred choice in applications where both properties are essential. Unlike phthalates, it has a lower toxicity profile, making it a safer alternative in various applications .

Properties

IUPAC Name

bis(2-ethylhexyl) heptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O4/c1-5-9-14-20(7-3)18-26-22(24)16-12-11-13-17-23(25)27-19-21(8-4)15-10-6-2/h20-21H,5-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUZLBVWHHRQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCC(=O)OCC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868152
Record name Bis(2-ethylhexyl) heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72630-12-7
Record name Heptanedioic acid, bis(2-ethylhexyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072630127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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